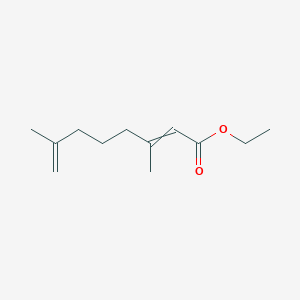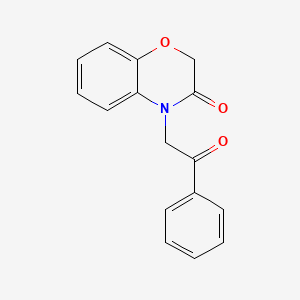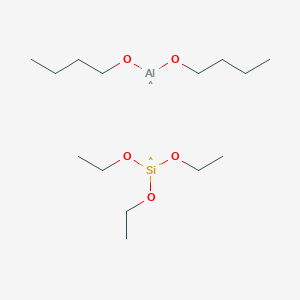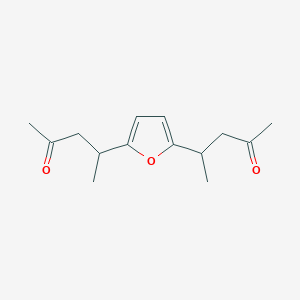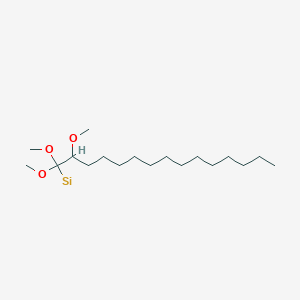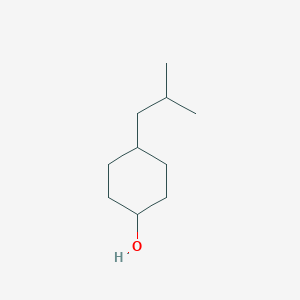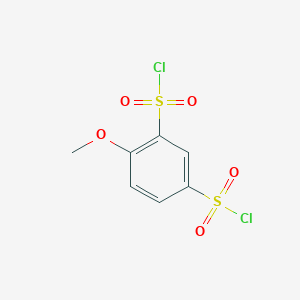
4-Methoxybenzene-1,3-disulfonyl dichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxybenzene-1,3-disulfonyl dichloride is an organic compound with the molecular formula C7H6Cl2O5S2 It is a derivative of benzene, featuring two sulfonyl chloride groups and a methoxy group attached to the benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-methoxybenzene-1,3-disulfonyl dichloride typically involves the reaction of 4-methoxy-1,3-phthalic acid with thionyl chloride. The reaction is carried out under reflux conditions at 80°C for 8 hours . This process converts the carboxylic acid groups into sulfonyl chloride groups, resulting in the formation of the desired compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and reagent concentrations, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methoxybenzene-1,3-disulfonyl dichloride primarily undergoes electrophilic aromatic substitution reactions due to the presence of the electron-withdrawing sulfonyl chloride groups. These reactions include halogenation, nitration, and sulfonation.
Common Reagents and Conditions:
Halogenation: Typically involves the use of halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: Involves the use of a nitrating mixture (concentrated nitric acid and sulfuric acid) at low temperatures.
Sulfonation: Uses concentrated sulfuric acid or oleum as the sulfonating agent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation would yield halogenated derivatives, while nitration would produce nitro-substituted compounds.
Applications De Recherche Scientifique
4-Methoxybenzene-1,3-disulfonyl dichloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicine: Its derivatives are explored for their therapeutic potential in treating cardiovascular diseases.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 4-methoxybenzene-1,3-disulfonyl dichloride involves its reactivity as an electrophile. The sulfonyl chloride groups are highly reactive towards nucleophiles, allowing the compound to participate in various substitution reactions. These reactions can modify the structure and function of target molecules, leading to the desired chemical transformations.
Comparaison Avec Des Composés Similaires
Benzene-1,3-disulfonyl chloride: Similar structure but lacks the methoxy group.
4-Methoxybenzene-1-sulfonyl chloride: Contains only one sulfonyl chloride group.
1,3-Benzenedisulfonyl fluoride: Fluorine atoms replace the chlorine atoms in the sulfonyl groups.
Uniqueness: 4-Methoxybenzene-1,3-disulfonyl dichloride is unique due to the presence of both the methoxy group and two sulfonyl chloride groups. This combination enhances its reactivity and potential for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research.
Propriétés
Numéro CAS |
109139-47-1 |
|---|---|
Formule moléculaire |
C7H6Cl2O5S2 |
Poids moléculaire |
305.2 g/mol |
Nom IUPAC |
4-methoxybenzene-1,3-disulfonyl chloride |
InChI |
InChI=1S/C7H6Cl2O5S2/c1-14-6-3-2-5(15(8,10)11)4-7(6)16(9,12)13/h2-4H,1H3 |
Clé InChI |
NDRJNVFWUSRVGD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(4-Methylphenyl)sulfanyl]benzonitrile](/img/structure/B14319626.png)
![6H-[1]Benzopyrano[4,3-b]quinolin-6-one, 9-chloro-](/img/structure/B14319630.png)
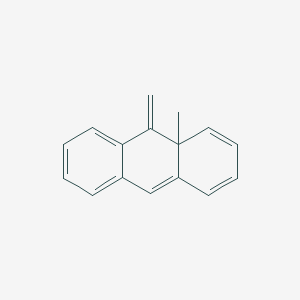
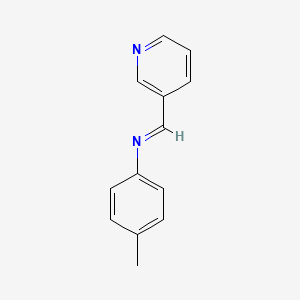
![3-[2-(4-Methylphenyl)ethenyl]bicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14319638.png)
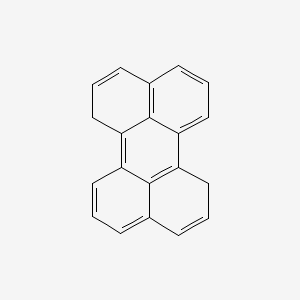
![Methyl(phenyl)[2,4,6-tri(propan-2-yl)phenyl]phosphane](/img/structure/B14319659.png)
